molecular formula C21H20N2O5 B2542186 2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide CAS No. 1020251-96-0

2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide

Cat. No.: B2542186
CAS No.: 1020251-96-0
M. Wt: 380.4
InChI Key: PRTSAFTWKRGIDE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide is a hydrazide derivative featuring a 3,4-dimethoxyphenyl group and a 1,3-dioxoisoindolinylidene moiety. The 1,3-dioxoisoindolinylidene group, derived from phthalimide precursors, contributes to planar aromaticity and may facilitate π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(19-20(25)14-6-4-5-7-15(14)21(19)26)22-23-18(24)11-13-8-9-16(27-2)17(10-13)28-3/h4-10,25H,11H2,1-3H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKBCISTJLPCQC-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide is a complex organic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a substituted phenyl ring and an indene derivative. The structural complexity contributes to its diverse biological activities.

Molecular Formula

  • C : 20
  • H : 22
  • N : 2
  • O : 4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

The compound exhibits several biological activities:

  • Antioxidant Activity : It has shown potential in scavenging free radicals, thereby mitigating oxidative stress.
  • Antitumor Effects : Preliminary studies indicate that it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative disease pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited AChE with an IC50 value of approximately 0.28 µM, suggesting strong potential for treating Alzheimer's disease .
    • Additional research indicated that it could inhibit MAO-B activity effectively, which is significant for managing Parkinson's disease .
  • In Vivo Studies :
    • In animal models (mice and zebrafish), the compound exhibited dose-dependent effects on behavior and cardiomyocyte health. Lower doses resulted in fewer necrotic cells compared to controls .
    • Toxicity evaluations revealed that at higher doses, there were observable degenerative changes in liver and pancreatic tissues, indicating a need for careful dosage management .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntitumorInhibition of cancer cell growth
AChE InhibitionIC50 = 0.28 µM
MAO-B InhibitionEffective inhibitor
Toxicity (Zebrafish)Dose-dependent necrosis

Table 2: Toxicity Evaluation Results

Dose (mg/ml)ObservationsControl Comparison
D1 (5 mg/ml)Fewer necrotic cellsNormal
D2 (10 mg/ml)Mild degenerationNormal
D3 (15 mg/ml)Significant necrosis observedIncreased
D4 (25 mg/ml)High necrotic cell countSevere

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that hydrazone derivatives possess significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against several cancer cell lines, suggesting a potential role as a chemotherapeutic agent.

Case Study:
A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways, making it a candidate for further development as an anticancer drug .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies have indicated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Study:
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests its potential use in developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics
Due to its unique structural properties, this compound can be utilized in the field of organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings:
Studies have demonstrated that incorporating this hydrazone derivative into polymer matrices enhances the charge transport properties of the resulting materials, leading to improved device performance .

Summary of Applications

Field Application Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells; effective against breast cancer cell lines .
Antimicrobial PropertiesInhibits growth of Staphylococcus aureus and Escherichia coli .
Material ScienceOrganic ElectronicsEnhances charge transport in OLEDs and OPVs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N′-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f): This compound replaces the 3,4-dimethoxyphenyl group with a 3,4-dihydroxyphenyl moiety and incorporates a coumarin-derived amino group. The phenolic -OH groups enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to the methoxy-substituted analogue. FTIR analysis confirms strong C=O (1661 cm⁻¹) and C=N (1604 cm⁻¹) stretching, similar to the target compound’s spectral features .
  • 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide: Here, the 3,4-dimethoxyphenyl group is replaced with a 3-hydroxyphenyl unit, and a benzimidazole-thioether group is introduced. The hydroxyl group at the 3-position reduces steric hindrance compared to the bulkier methoxy substituents .

Analogues with Heterocyclic Modifications

  • 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide :
    This derivative incorporates a 1,2,4-triazole ring linked via a sulfanyl group. The triazole ring enhances thermal stability (decomposition temperature >250°C) and introduces additional hydrogen-bonding sites. The 3-ethoxy-4-hydroxyphenyl substituent balances hydrophobicity and polarity, differing from the target compound’s purely methoxy-substituted aromatic system .

  • The benzimidazole-thioether group retains similarity to other analogues, suggesting comparable metal-chelating capabilities .

Key Research Findings and Data

Table 1: Comparative Physicochemical and Spectral Data

Compound Name Key Functional Groups Spectral Features (FTIR/NMR) Biological Activity (If Reported)
Target Compound 3,4-Dimethoxyphenyl, hydrazide, dioxo C=O (1745 cm⁻¹), C=N (1603 cm⁻¹) Not explicitly reported
N′-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide 3,4-Dihydroxyphenyl, coumarin-amino C=O (1661 cm⁻¹), C-O-C (1495 cm⁻¹) Antioxidant potential inferred
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-... Triazole, sulfanyl, ethoxy-hydroxy S-H (735 cm⁻¹), C=N (1443 cm⁻¹) Antimicrobial (in silico)
N′-[(E)-(2,3-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide Dichlorophenyl, benzimidazole-thioether C-Cl (600–800 cm⁻¹), N-H (3412 cm⁻¹) Anticancer (cell line studies)

Table 2: Solubility and Stability Trends

Compound Type Solubility in Polar Solvents Thermal Stability Reactivity with Metals
3,4-Dimethoxyphenyl derivatives Moderate (DMSO > ethanol) High (decomp. >200°C) Moderate chelation
Hydroxyphenyl analogues High (water/ethanol) Moderate Strong chelation
Triazole/sulfanyl hybrids Low (DMSO required) Very high Limited

Discussion of Structural-Activity Relationships

  • Electron-Donating vs. In contrast, dichlorophenyl analogues () exhibit reduced electron density, favoring interactions with hydrophobic pockets .
  • Heterocyclic Additions : Triazole and benzimidazole rings introduce nitrogen-rich environments, which may improve solubility in biological matrices and enhance interactions with nucleic acids or proteins .
  • Hydrazide Flexibility : The acetohydrazide backbone allows conformational flexibility, enabling adaptation to diverse binding sites. Rigid analogues (e.g., coumarin-linked compounds in ) show reduced flexibility but increased specificity .

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